molecular formula C16H15N3O3 B7710093 N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7710093
M. Wt: 297.31 g/mol
InChI Key: DTJISKWAXDOPAG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features a furan ring, an oxadiazole ring, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14(17-11-13-7-4-10-21-13)8-9-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJISKWAXDOPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step might involve the use of furan-2-carbaldehyde or similar reagents in a condensation reaction.

    Formation of the propanamide group: This could be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring might be reduced under certain conditions, leading to the formation of amines or other reduced products.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted furans, reduced oxadiazoles, and functionalized propanamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.

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